![molecular formula C20H21NO B10842763 3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)
3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene is a complex organic compound that features a quinuclidine core substituted with a benzyloxy-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Bromination: The starting material, 4-tert-octylphenol, undergoes bromination to introduce a bromine atom.
Benzyl Protection: The brominated compound is then protected with a benzyl group to form 1-benzyloxy-2-iodo-4-tert-octylbenzene.
Halogen Exchange Reaction: The protected compound undergoes a halogen exchange reaction to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzylic alcohols or ketones.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reducing metals in acid.
Substitution: Reagents such as sodium hydride for nucleophilic substitution and halogenating agents for electrophilic substitution.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Alkyl or amino derivatives.
Substitution: Various substituted quinuclidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3,4-bis(benzyloxy)benzylidene]aminophenoxy: A similar compound with bulky substituents.
4-Benzyloxy-3,3-dimethylbut-1-yne: Another compound with a benzyloxy group.
Uniqueness
3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene is unique due to its quinuclidine core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H21NO |
---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3-(4-phenylmethoxyphenyl)-1-azabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C20H21NO/c1-2-4-16(5-3-1)15-22-19-8-6-17(7-9-19)20-14-21-12-10-18(20)11-13-21/h1-9,14,18H,10-13,15H2 |
InChI-Schlüssel |
OKNMXSHKBLYYKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.